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Foreword
1,3-Diaminopropane (CAS: 109-76-2), a colorless, hygroscopic liquid with a characteristic

amine odor, serves as a critical building block in a multitude of chemical syntheses.[1][2] Its

bifunctional nature, possessing two primary amine groups separated by a flexible three-carbon

chain, makes it an invaluable intermediate in the pharmaceutical and polymer industries.[3][4]

In drug development, the unique structural motif of 1,3-diaminopropane is incorporated into

various pharmacologically active molecules, contributing to their therapeutic efficacy and

stability.[5] Furthermore, it is a key monomer in the production of polyamides and

polyurethanes, bestowing desirable properties such as thermal stability and mechanical

strength to these materials.[3]

A thorough understanding of the thermodynamic properties of 1,3-diaminopropane is

paramount for the rational design, optimization, and safe execution of synthetic routes and

formulation processes. This technical guide provides a comprehensive overview of the key

thermodynamic parameters of 1,3-diaminopropane, supported by experimental data and

established scientific principles. We will delve into the methodologies for determining these

properties, offering insights into the causality behind experimental choices to ensure scientific

integrity and reproducibility.
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Section 1: Fundamental Physicochemical and
Thermodynamic Properties
A precise knowledge of the fundamental physical and thermodynamic properties of 1,3-
diaminopropane is the cornerstone of its application in research and industry. These

parameters govern its behavior in various processes, from reaction kinetics to phase equilibria.

General Properties
1,3-Diaminopropane, with the chemical formula C₃H₁₀N₂, has a molar mass of 74.12 g/mol .

[1] It is a liquid at room temperature and is miscible with water and many polar organic

solvents.[1] The molecule's structure, featuring two primary amine groups, allows for the

formation of intra- and intermolecular hydrogen bonds, which significantly influence its physical

properties.

Key Thermodynamic Data
The following table summarizes the critical thermodynamic and physical properties of 1,3-
diaminopropane. These values have been compiled from various authoritative sources and

represent the most reliable data currently available.
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Property Value Units Source(s)

Molar Mass 74.12 g/mol [1]

Melting Point -12 °C [6]

Boiling Point 140 °C [6]

Density (at 25 °C) 0.888 g/mL [6]

Vapor Pressure (at 20

°C)
<8 mmHg [6]

Enthalpy of

Vaporization (ΔvapH°)
50.16 ± 0.10 kJ/mol [3]

Enthalpy of Fusion

(ΔfusH)
12.19 kJ/mol [3]

Molar Heat Capacity

(Cp) of aqueous

solution

(representative value)

~2.5 J/(g·K) [7]

Note: The Molar Heat Capacity is for an aqueous solution and will vary with concentration and

temperature. Data for pure liquid 1,3-diaminopropane is not readily available in the searched

literature.

Section 2: Experimental Determination of
Thermodynamic Properties
The accurate determination of thermodynamic properties relies on a suite of well-established

experimental techniques. This section outlines the principles and generalized protocols for key

methodologies, emphasizing the rationale behind each step to ensure data integrity.

Calorimetry: The Direct Measurement of Heat Flow
Calorimetry is the science of measuring heat changes in chemical reactions and physical

processes. It is the most direct method for determining enthalpies of reaction, combustion, and

phase transitions.
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The standard enthalpy of formation (ΔfH°) of a compound is a cornerstone of thermochemistry.

It is often determined indirectly from the experimentally measured enthalpy of combustion

(ΔcH°) using a bomb calorimeter.

Workflow for Bomb Calorimetry:

Sample Preparation

Combustion Data Acquisition Data Analysis

1. Weigh a precise mass of 1,3-diaminopropane in a crucible. 2. Attach a fuse wire of known length and mass. 3. Seal the crucible in the high-pressure vessel ('bomb').

4. Pressurize the bomb with excess pure oxygen. 5. Immerse the bomb in a known volume of water in the calorimeter. 6. Allow the system to reach thermal equilibrium and record the initial temperature (T_initial). 7. Ignite the sample via the fuse wire. 8. Record the temperature change until a maximum temperature (T_final) is reached. 9. Calculate the heat absorbed by the calorimeter (q_cal) using its known heat capacity. 10. Determine the heat of reaction (q_rxn) from the temperature change and q_cal. 11. Calculate the enthalpy of combustion (ΔcH°). 12. Use Hess's Law and known ΔfH° of CO₂, H₂O, and N₂ to calculate the ΔfH° of 1,3-diaminopropane.

Click to download full resolution via product page

Figure 1: Workflow for determining the enthalpy of formation using bomb calorimetry.

Causality and Trustworthiness:

Excess Oxygen: Pressurizing with pure oxygen ensures complete combustion, preventing

the formation of byproducts like carbon monoxide that would introduce significant errors in

the enthalpy calculation.

Adiabatic Conditions: The calorimeter is designed to be as close to an adiabatic system as

possible, meaning there is minimal heat exchange with the surroundings. This is crucial for

accurately attributing the measured temperature change solely to the combustion reaction.

Calibration: The heat capacity of the calorimeter is predetermined by combusting a standard

substance with a precisely known enthalpy of combustion, such as benzoic acid. This

calibration step is essential for the accuracy of all subsequent measurements.

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal

properties of materials. It measures the difference in heat flow between a sample and a
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reference as a function of temperature.

Protocol for DSC Analysis of 1,3-Diaminopropane:

Sample Preparation: A small, precisely weighed amount of 1,3-diaminopropane (typically 5-

10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a

reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is

purged with an inert gas, such as nitrogen, to prevent oxidation.

Temperature Program: The temperature is ramped down to a temperature well below the

expected melting point (e.g., -50 °C) and then heated at a constant rate (e.g., 10 °C/min)

through its melting and boiling points.

Data Acquisition: The DSC instrument records the differential heat flow required to maintain

the sample and reference at the same temperature.

Data Analysis:

Phase Transitions: The melting point is identified as the onset temperature of the

endothermic peak, and the enthalpy of fusion is determined by integrating the area of this

peak.

Heat Capacity: The heat capacity of the liquid can be determined from the displacement of

the baseline in the heat flow signal as a function of temperature.

Self-Validating System: The use of a reference pan allows for the cancellation of instrumental

effects and provides a stable baseline, ensuring that the measured heat flow is solely due to

the thermal events occurring in the sample. The reversibility of phase transitions can be

checked by performing heating and cooling cycles.

Vapor Pressure Measurement
The vapor pressure of a liquid is a fundamental thermodynamic property that is crucial for

understanding and modeling distillation processes, as well as for safety assessments.

Experimental Workflow for Vapor Pressure Determination:
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Experimental Setup Measurement

Data Analysis

1. Place a pure sample of 1,3-diaminopropane in a thermostatted vessel.

2. Connect the vessel to a high-precision pressure transducer. 3. Ensure precise temperature control of the vessel.

4. Degas the sample to remove dissolved gases.

5. Allow the system to reach thermal and phase equilibrium at a set temperature.

6. Record the equilibrium vapor pressure.

7. Repeat steps 5 and 6 at various temperatures.

8. Plot ln(P) vs. 1/T.

9. Determine the enthalpy of vaporization (ΔvapH) from the slope of the line. 10. Fit the data to the Antoine equation to model the vapor pressure curve.

Click to download full resolution via product page

Figure 2: Workflow for the experimental determination of vapor pressure.

Rationale for Key Steps:

Degassing: The removal of dissolved atmospheric gases is critical because their partial

pressures would contribute to the total measured pressure, leading to an overestimation of

the vapor pressure of 1,3-diaminopropane.
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Equilibrium: Allowing the system to reach equilibrium ensures that the rate of evaporation is

equal to the rate of condensation, and the measured pressure is the true vapor pressure at

that temperature.

Clausius-Clapeyron and Antoine Equations: These thermodynamic models provide a robust

framework for analyzing the temperature dependence of vapor pressure and for calculating

the enthalpy of vaporization.

Section 3: Computational Chemistry in
Thermodynamic Property Prediction
While experimental determination is the gold standard, computational chemistry provides a

powerful and complementary approach for predicting and understanding the thermodynamic

properties of molecules like 1,3-diaminopropane.

Logical Relationship for Computational Workflow:
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Quantum Mechanical Calculations

Calculation of Thermodynamic Properties

Define Molecular Structure of 1,3-Diaminopropane

Geometry Optimization (e.g., DFT) to find the lowest energy conformation.

Vibrational Frequency Calculation to confirm a true minimum and obtain zero-point energy and thermal corrections.

Enthalpy (H) Entropy (S)

Gibbs Free Energy (G)

Click to download full resolution via product page

Figure 3: Logical flow of a computational chemistry workflow for thermodynamic property

prediction.

Expertise and Experience in Computational Choices:

Choice of Method (e.g., DFT): Density Functional Theory (DFT) with an appropriate

functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) offers a good balance of accuracy

and computational cost for molecules of this size.

Vibrational Frequency Analysis: This step is crucial for two reasons. First, the absence of

imaginary frequencies confirms that the optimized geometry is a true energy minimum.

Second, the calculated frequencies are used to determine the zero-point vibrational energy

and the thermal contributions to enthalpy and entropy based on statistical mechanics.
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Validation: Computational results should always be validated against available experimental

data to assess the accuracy of the chosen theoretical model.

Section 4: Safety and Handling Considerations
1,3-Diaminopropane is a flammable and corrosive liquid that is harmful if swallowed and fatal

in contact with skin.[6] It can cause severe skin burns and eye damage.[6] Therefore, strict

adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat.[8]

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation

of vapors.

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and

open flames.[6]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

oxidizing agents and acids.[6]

Conclusion
This technical guide has provided a detailed overview of the thermodynamic properties of 1,3-
diaminopropane, emphasizing the importance of these parameters in its application in

research and industry. By understanding the experimental and computational methodologies

for their determination, researchers and drug development professionals can better control and

optimize processes involving this versatile molecule. The data and protocols presented herein

are intended to serve as a valuable resource for ensuring scientific rigor and promoting safe

and efficient laboratory practices.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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